molecular formula C17H17F2N3O4S B2710785 N-(2,5-difluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251573-76-8

N-(2,5-difluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2710785
CAS No.: 1251573-76-8
M. Wt: 397.4
InChI Key: YRBOMLBXCKBNIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Dihydropyridin-1-yl Acetamide Research

The dihydropyridin-1-yl acetamide scaffold has emerged as a critical pharmacophore in medicinal chemistry due to its structural versatility and ability to interact with diverse biological targets. Early research on dihydropyridines focused on their role as calcium channel blockers, exemplified by nifedipine and related antihypertensive agents. However, the incorporation of acetamide functionalities into this framework marked a paradigm shift, enabling enhanced selectivity for non-ion channel targets.

The fusion of the dihydropyridine core with acetamide linkages was first reported in the 2010s during investigations into neurological disorders. Studies demonstrated that 1,2-dihydropyridin-2-one derivatives exhibited potent antagonism at AMPA-type glutamate receptors, with compound 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl) showing submicromolar activity. This discovery catalyzed structural diversification efforts, particularly through substitutions at the 1-, 3-, and 5-positions of the pyridone ring. The introduction of sulfonamide groups at position 5, as seen in the target compound, represents a logical evolution aimed at optimizing pharmacokinetic properties and target engagement.

Emergence of Pyrrolidine-1-Sulfonyl Derivatives in Medicinal Chemistry

Pyrrolidine-1-sulfonyl derivatives have gained prominence as privileged structural motifs due to their dual capacity for hydrogen bonding and hydrophobic interactions. The sulfonamide group (-SO₂NH-) serves as a bioisostere for carboxylic acids while offering improved metabolic stability. Industrial applications of 2-(pyrrolidine-1-sulfonyl)ethanamine hydrochloride highlight its utility as a building block for kinase inhibitors and protease modulators.

Recent advances in diabetes research underscore the therapeutic potential of this moiety. Salve and Jadhav (2021) demonstrated that 1,2,4-oxadiazol-3-yl pyrrolidine-1-sulfonamide derivatives inhibit dipeptidyl peptidase-IV (DPP-IV) with IC₅₀ values comparable to vildagliptin (4.79 ± 1.66 μM vs. 11.32 ± 1.59 μM for lead compounds). The table below compares key pharmacological parameters of select pyrrolidine sulfonamide derivatives:

Compound Target IC₅₀ (μM) Selectivity Index (HO-1/HO-2)
B-I DPP-IV 13.9 ± 1.76 N/A
B-VIII DPP-IV 15.98 ± 1.98 N/A
4 Heme Oxygenase-1 28.8 2.0
Vildagliptin DPP-IV 4.79 ± 1.66 N/A

Data adapted from .

Academic and Industrial Research Landscape

The synthesis and application of N-(2,5-difluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide sit at the intersection of academic and industrial research. Academic institutions have focused on mechanistic studies and target validation, while pharmaceutical companies prioritize lead optimization and scale-up synthesis.

Key developments include:

  • Synthetic methodology : Multi-step routes employing palladium-catalyzed couplings and regioselective sulfonylation. The use of α-pyridone allyl esters in aldol reactions has enabled efficient construction of the dihydropyridine core.
  • Target diversification : Beyond neurological targets, recent work explores interactions with heme oxygenase-1 (HO-1) and cancer-related pathways.
  • Collaborative initiatives : Partnerships between universities and pharmaceutical firms to address synthetic challenges, particularly in achieving enantiomeric purity of the pyrrolidine sulfonyl group.

Key Structural Moieties and Their Research Significance

The target compound integrates three critical structural elements:

  • N-(2,5-Difluorophenyl) Group :

    • Enhances membrane permeability through increased lipophilicity (clogP ≈ 2.8)
    • The 2,5-difluoro substitution pattern minimizes metabolic dehalogenation compared to mono-fluoro analogs
  • Pyrrolidine-1-Sulfonyl Moiety :

    • Confers 15-fold higher HO-1 inhibition potency versus non-sulfonylated analogs (IC₅₀ 0.27 μM vs. 4.0 μM)
    • The sulfonamide oxygen atoms participate in key hydrogen bonds with Arg136 and Tyr114 in HO-1
  • 1,2-Dihydropyridin-1-yl Acetamide Core :

    • Maintains planar geometry crucial for π-π stacking with aromatic residues in enzyme binding pockets
    • The acetamide spacer allows conformational flexibility while preserving pharmacophore alignment

The synergistic combination of these moieties addresses historical challenges in balancing potency and drug-like properties. For instance, replacing morpholine sulfonyl groups with pyrrolidine variants improves metabolic stability by reducing CYP3A4-mediated oxidation.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O4S/c18-12-3-5-14(19)15(9-12)20-16(23)11-21-10-13(4-6-17(21)24)27(25,26)22-7-1-2-8-22/h3-6,9-10H,1-2,7-8,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBOMLBXCKBNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide (CAS No. 949272-16-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the synthesis, characterization, and biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(2,4-difluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is C17H17F2N3O4SC_{17}H_{17}F_2N_3O_4S, with a molecular weight of 397.4 g/mol. The compound features a pyrrolidine ring and a sulfonamide group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC17H17F2N3O4S
Molecular Weight397.4 g/mol
CAS Number949272-16-6

Synthesis

The synthesis of N-(2,4-difluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide involves several steps that typically include the formation of the pyrrolidine ring and subsequent modifications to introduce the difluorophenyl and sulfonamide functionalities. The detailed synthetic pathway is crucial for understanding the compound's structure-activity relationship.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives similar to N-(2,4-difluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines, including A549 lung adenocarcinoma cells.

In a comparative study:

CompoundIC50 (µM)Cell Line
N-(2,4-difluorophenyl) derivative15A549 (Lung Cancer)
Cisplatin10A549 (Lung Cancer)

The above data suggests that while cisplatin remains a potent chemotherapeutic agent, derivatives of N-(2,4-difluorophenyl) also exhibit promising activity.

Antimicrobial Activity

The antimicrobial properties of N-(2,4-difluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide have been evaluated against multidrug-resistant strains of bacteria. In vitro studies demonstrated effectiveness against Staphylococcus aureus, including strains resistant to linezolid and tedizolid.

PathogenMinimum Inhibitory Concentration (MIC)
Methicillin-resistant S. aureus8 µg/mL
Vancomycin-intermediate S. aureus16 µg/mL

These findings indicate that this compound may serve as a scaffold for developing new antimicrobial agents targeting resistant bacterial strains.

Case Studies

Case Study 1: Anticancer Efficacy
A recent investigation assessed the efficacy of various pyrrolidine derivatives in treating lung cancer. The study revealed that compounds similar to N-(2,4-difluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide demonstrated reduced viability in cancer cells compared to standard treatments.

Case Study 2: Antimicrobial Resistance
Another study focused on the antimicrobial activity against resistant Staphylococcus aureus strains. The results indicated that modifications to the sulfonamide group significantly enhanced antibacterial potency.

Scientific Research Applications

Structural Formula

The compound has the following molecular formula:

  • Molecular Formula : C17H17F2N3O4S
  • Molecular Weight : 397.4 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2,5-difluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide exhibit significant anticancer properties. For instance, derivatives of this compound have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

Research has demonstrated that this compound possesses anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation. The sulfonamide group within its structure contributes to its ability to inhibit pro-inflammatory cytokines.

Antioxidant Activity

Preliminary biological assays have shown that related compounds exhibit antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.

Data Table: Summary of Biological Activities

Activity Description Reference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntioxidantReduces oxidative stress in neuronal cells

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized a series of derivatives based on this compound and tested their effects on breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity.

Case Study 2: Anti-inflammatory Mechanism

Another study explored the anti-inflammatory effects of this compound using an animal model of arthritis. The administration of the compound resulted in a significant reduction in joint swelling and inflammatory markers compared to the control group, highlighting its potential therapeutic application in inflammatory diseases.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues from Triazole and Sulfonyl-Acetamide Families

Comparison with Pyrrolidine-Containing Analogues

The pyrrolidine sulfonyl moiety in the target compound resembles structural motifs in other acetamide derivatives, such as N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide (). However, the latter lacks the pyridinone core and difluorophenyl group, emphasizing the target’s unique hybrid design. Pyrrolidine rings are known to enhance bioavailability by reducing rotational freedom and improving membrane permeability .

Pharmacopeial and Cytotoxicity Considerations

For instance, 3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide derivatives () demonstrate how oxo-heterocycles modulate potency . Cytotoxicity assays (e.g., Mosmann’s method in ) are likely applicable for evaluating the target compound’s therapeutic index in future studies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,5-difluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide, and what key intermediates are involved?

  • Methodology : The synthesis typically involves a multi-step approach:

Dihydropyridinone ring formation : Start with cyclization of a β-ketoamide precursor under acidic or basic conditions.

Sulfonylation : Introduce the pyrrolidine-1-sulfonyl group at the 5-position via nucleophilic substitution or coupling reactions.

Acetamide coupling : React the dihydropyridinone intermediate with 2,5-difluoroaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt).

  • Key intermediates :

  • β-Ketoamide precursor (pre-cyclization)
  • 5-Sulfonylated dihydropyridinone intermediate
    • Challenges : Ensure regioselectivity during sulfonylation and minimize side reactions during cyclization. Use TLC and LC-MS for intermediate tracking .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and purity?

  • 1H/13C/19F NMR : Assign fluorine substituents (2,5-difluorophenyl) and confirm the dihydropyridinone ring’s tautomeric state.
  • IR spectroscopy : Identify carbonyl stretches (2-oxo group at ~1680–1700 cm⁻¹) and sulfonyl S=O vibrations (~1350 cm⁻¹).
  • Mass spectrometry (HRMS) : Confirm molecular weight and detect isotopic patterns for fluorine atoms.
  • HPLC : Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How does the pyrrolidine-1-sulfonyl group influence the compound’s electronic properties and reactivity?

  • Methodology :

  • Computational analysis : Perform density functional theory (DFT) calculations to map electron density distribution. The sulfonyl group acts as an electron-withdrawing moiety, polarizing the dihydropyridinone ring and enhancing electrophilic character at the 2-oxo position.
  • Hydrogen-bonding studies : Use X-ray crystallography (e.g., SHELX refinement) to analyze interactions between the sulfonyl oxygen and adjacent functional groups, which may stabilize conformational states .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

  • Orthogonal assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity profiling).
  • Structural validation : Confirm batch-to-batch consistency via single-crystal X-ray diffraction (SHELXL refinement) to rule out polymorphic variations affecting bioactivity.
  • Solubility optimization : Use co-solvents (e.g., DMSO/PBS mixtures) to address discrepancies arising from aggregation or poor dissolution in biological matrices .

Q. How can crystallographic data (e.g., SHELX-refined structures) inform structure-activity relationship (SAR) studies?

  • Key parameters :

  • Torsion angles : Analyze flexibility of the acetamide linker and dihedral angles between aromatic rings.
  • Hydrogen-bond networks : Map interactions between the sulfonyl group and target proteins (e.g., kinase ATP-binding pockets).
    • Application : Overlay crystallographic data with docking simulations (AutoDock Vina) to rationalize potency variations in analogs with modified substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.